

An In-depth Technical Guide to Sisapronil: Molecular Formula and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sisapronil*

Cat. No.: *B10859572*

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Introduction

Sisapronil is a broad-spectrum ectoparasiticide belonging to the phenylpyrazole class of chemical compounds. It is utilized in veterinary medicine, particularly for the control of ticks and other external parasites in cattle. This technical guide provides a comprehensive overview of the molecular formula and key physicochemical properties of **Sisapronil**, detailed experimental protocols for their determination, and a visualization of its mechanism of action and development workflow.

Molecular and Physicochemical Data

The fundamental molecular and physical characteristics of **Sisapronil** are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of effective formulations.

Property	Data
IUPAC Name	5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[1]
CAS Number	856225-89-3[1]
Molecular Formula	C ₁₅ H ₆ Cl ₂ F ₈ N ₄ [1]
Molecular Weight	465.1 g/mol [1]
Appearance	White to off-white solid[2]
Melting Point	185-186°C[2]
Log P (Octanol/Water)	5.1[2]
Water Solubility	0.002 g/L[2]

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of a compound like **Sisapronil**. While the precise, proprietary experimental conditions for **Sisapronil** are not publicly available, these protocols are based on established scientific and regulatory guidelines.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like **Sisapronil**, a sharp melting range is expected.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of finely powdered, dry **Sisapronil** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**

- The capillary tube containing the sample is placed in the heating block of the apparatus.
- The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower ramp (e.g., 1-2°C per minute) near the melting point to ensure accuracy.
- The temperature at which the first liquid is observed and the temperature at which the last solid particle melts are recorded as the melting range.

Log P (Octanol/Water Partition Coefficient) Determination

Log P is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: High-Performance Liquid Chromatography (HPLC) Method

The HPLC method for Log P determination is a rapid and reliable alternative to the traditional shake-flask method. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its Log P value.

- System Preparation:
 - An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.
 - The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation of the standards.
- Calibration:
 - A series of standard compounds with known Log P values that span the expected Log P of **Sisapronil** are injected into the HPLC system.
 - The retention time for each standard is recorded.

- A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known Log P values of the standards. The retention factor is calculated as $k' = (t_R - t_0) / t_0$, where t_R is the retention time of the compound and t_0 is the void time of the column.
- Sample Analysis:
 - A solution of **Sisapronil** is injected into the HPLC system under the same conditions as the standards.
 - The retention time of **Sisapronil** is measured.
- Calculation:
 - The retention factor for **Sisapronil** is calculated.
 - The Log P of **Sisapronil** is determined by interpolating its retention factor on the calibration curve.

Water Solubility Determination

Water solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

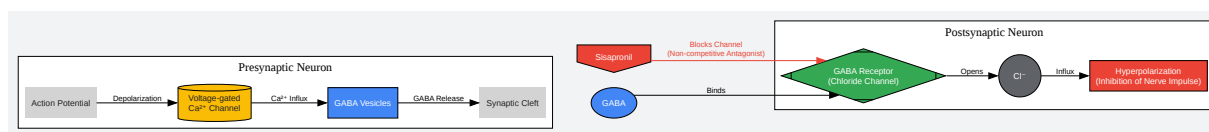
- Procedure:
 - An excess amount of solid **Sisapronil** is added to a known volume of water (or a buffer solution of a specific pH) in a sealed flask.
 - The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

- After the incubation period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved particles.
- Quantification:
 - The concentration of **Sisapronil** in the filtered solution is determined using a validated analytical method, such as HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS).
 - A calibration curve prepared with known concentrations of **Sisapronil** is used for quantification.
- Result:
 - The determined concentration represents the equilibrium solubility of **Sisapronil** in water under the specified conditions.

Mechanism of Action and Developmental Workflow

Signaling Pathway: Inhibition of Insect GABA-gated Chloride Channels

Sisapronil, like other phenylpyrazole insecticides, exerts its ectoparasiticide effect by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in insects. This leads to the disruption of normal nerve signaling and ultimately, the death of the parasite.

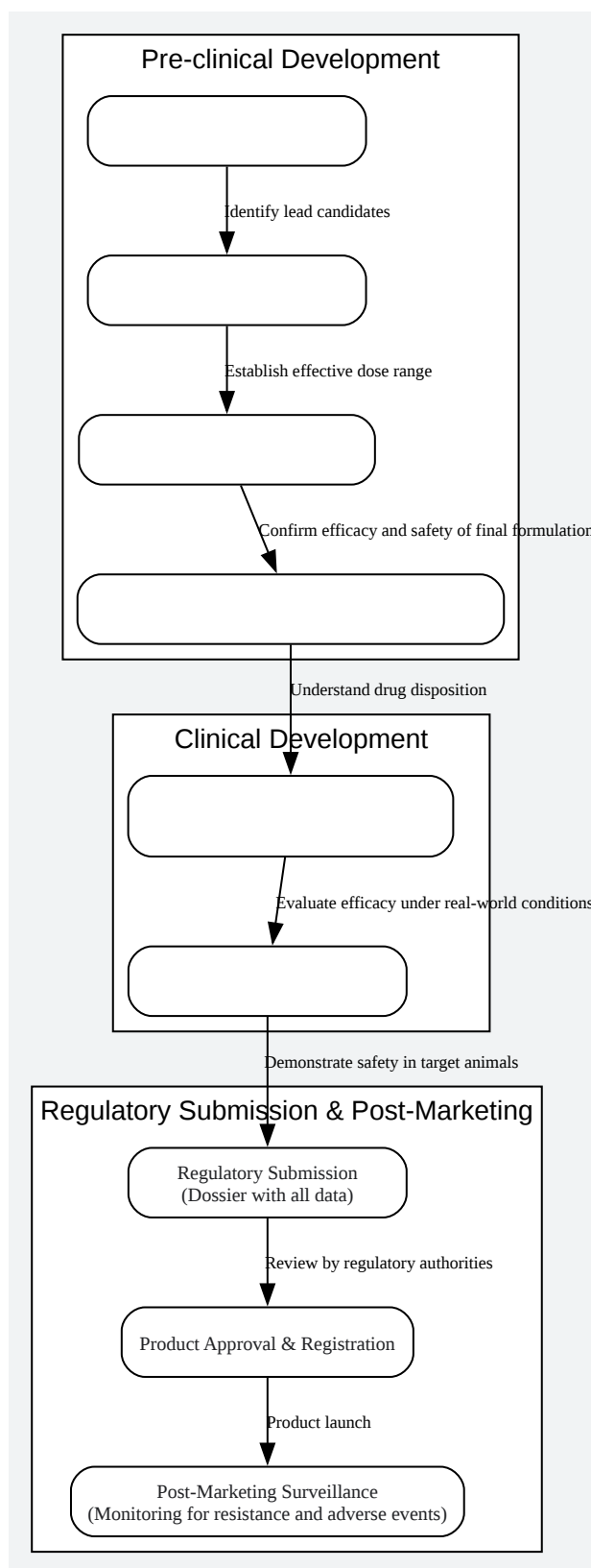


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Caption: **Sisapronil**'s mechanism of action on the insect GABA receptor.

Experimental Workflow: Efficacy Testing of a Long-Acting Injectable Ectoparasiticide

The development and registration of a long-acting injectable ectoparasiticide like **Sisapronil** involves a rigorous and multi-phased efficacy testing process. The following workflow diagram illustrates the key stages, from initial laboratory screening to field trials, based on guidelines from the Veterinary International Conference on Harmonization (VICH).



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Caption: Workflow for efficacy testing of a long-acting ectoparasiticide.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Sisapronil: Molecular Formula and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10859572#molecular-formula-and-physicochemical-properties-of-sisapronil]

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